9-deoxy-9-methylene-Prostaglandin E2

概要

説明

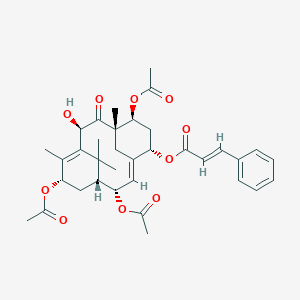

9-deoxy-9-methylene Prostaglandin E2 is a stable, isosteric analog of PGE2 . It retains the biological profile of PGE2 with fewer side effects . In rats, it is equipotent to PGE2 in decreasing blood pressure . It also stimulates the gerbil colon and primate uterus at the same potency as PGE2 .

Synthesis Analysis

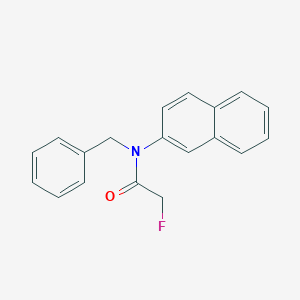

9-deoxy-9-methylene Prostaglandin E2 is a stable analog of PGE2 that retains the activity with fewer side effects . Analogues such as this compound continue to be an attractive area of research for determining new molecules capable of attaining similar effects as prostaglandins with fewer side effects .Molecular Structure Analysis

The molecular formula of 9-deoxy-9-methylene Prostaglandin E2 is C21H34O4 .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-deoxy-9-methylene Prostaglandin E2 include a density of 1.1±0.1 g/cm3, a boiling point of 506.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 89.4±6.0 kJ/mol and a flash point of 274.4±26.6 °C . The index of refraction is 1.529 .科学的研究の応用

Medical Research Termination of Pregnancy

9-deoxy-9-methylene Prostaglandin E2, also known as Meteneprost, is a potent analog of prostaglandin E2 (PGE2) with an extended half-life in vivo. It has been used in combination with other prostaglandin derivatives to terminate first trimester pregnancies in monkeys, demonstrating its potential application in medical research related to reproductive health .

Pharmacology Blood Pressure Regulation

This compound is equipotent to PGE2 in decreasing blood pressure in rats, indicating its usefulness in pharmacological studies focused on cardiovascular health and hypertension management .

Gastrointestinal Research Colon Stimulation

Research has shown that 9-deoxy-9-methylene Prostaglandin E2 stimulates the gerbil colon with the same potency as PGE2, suggesting its application in gastrointestinal studies, particularly those exploring colon function and disorders .

Reproductive Health Uterine Stimulation

The compound also demonstrates the ability to stimulate the primate uterus at the same potency as PGE2, which could be significant for research into uterine health and conditions affecting the female reproductive system .

Drug Development Side Effect Profile

As a stable, isosteric analog of PGE2, 9-deoxy-9-methylene Prostaglandin E2 retains the biological profile of PGE2 but with fewer side effects. This characteristic makes it an attractive candidate for drug development, where minimizing side effects is a critical concern .

Veterinary Medicine Animal Health Applications

Given its effects on blood pressure and reproductive functions in animal models, there may be potential applications for this compound in veterinary medicine, particularly in managing health conditions in domestic and laboratory animals .

作用機序

Target of Action

9-deoxy-9-methylene Prostaglandin E2 is a stable, isosteric analog of Prostaglandin E2 . It retains the biological profile of Prostaglandin E2 with fewer side effects . In the rat, 9-deoxy-9-methylene Prostaglandin E2 is equipotent to Prostaglandin E2 in decreasing blood pressure . It also stimulates the gerbil colon and primate uterus at the same potency as Prostaglandin E2 .

Mode of Action

It is known to mimic the effects of prostaglandin e2, a potent vasodilator and smooth muscle contractor . This suggests that 9-deoxy-9-methylene Prostaglandin E2 may interact with the same receptors and signaling pathways as Prostaglandin E2.

Biochemical Pathways

The biochemical pathways affected by 9-deoxy-9-methylene Prostaglandin E2 are likely to be similar to those affected by Prostaglandin E2. Prostaglandin E2 is known to play a role in a variety of physiological processes, including inflammation, fever, and pain perception, as well as the regulation of blood pressure and gastrointestinal motility .

Pharmacokinetics

It is known to be a stable analog of prostaglandin e2, suggesting that it may have similar absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of 9-deoxy-9-methylene Prostaglandin E2 are likely to be similar to those of Prostaglandin E2, given their structural and functional similarities . This includes vasodilation, contraction of smooth muscle, and potentially other effects related to the physiological roles of Prostaglandin E2.

Action Environment

The action, efficacy, and stability of 9-deoxy-9-methylene Prostaglandin E2 are likely to be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . .

Safety and Hazards

将来の方向性

特性

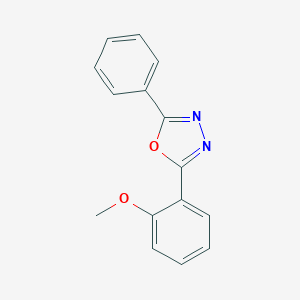

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEJXDXJUFQESA-DLMPNJEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

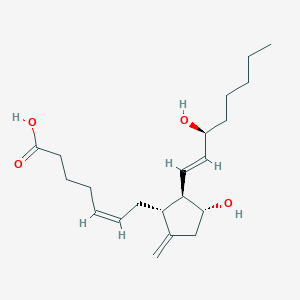

Canonical SMILES |

CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-deoxy-9-methylene-Prostaglandin E2 | |

CAS RN |

61263-32-9 | |

| Record name | 9-Deoxy-9-methylene-PGF2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 9-deoxy-9-methylene-Prostaglandin E2 in the context of the provided research papers?

A1: Both research papers focus on enhancing tissue regeneration and viral transduction using compounds that influence specific signaling pathways. 9-deoxy-9-methylene-Prostaglandin E2 is mentioned as a prostaglandin analog in the context of activating the prostaglandin signaling pathway. [, ] This suggests its potential role in promoting tissue growth and regeneration.

Q2: How does 9-deoxy-9-methylene-Prostaglandin E2 compare to other prostaglandin analogs mentioned in the research, specifically regarding their potential in tissue regeneration?

A2: The research papers list 9-deoxy-9-methylene-Prostaglandin E2 alongside various other prostaglandin analogs, all recognized for their ability to activate the prostaglandin signaling pathway. [, ] While the papers don't directly compare the efficacy of these analogs, they highlight the potential of this class of compounds in stimulating tissue growth. Further research is needed to determine the specific advantages and disadvantages of 9-deoxy-9-methylene-Prostaglandin E2 compared to other analogs in various tissue regeneration applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

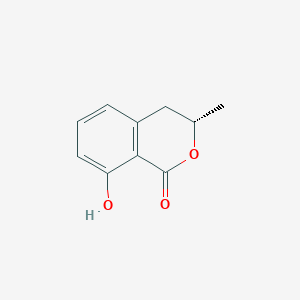

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

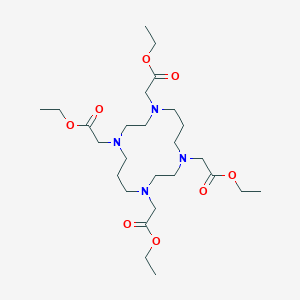

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)